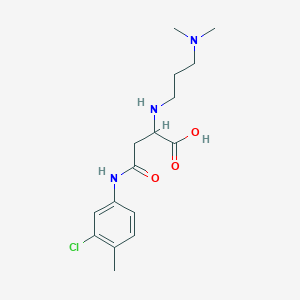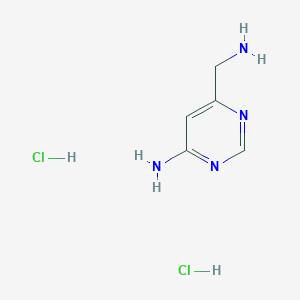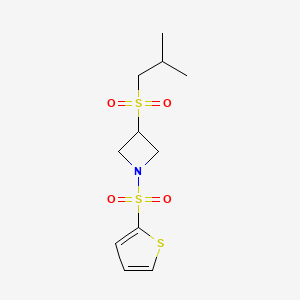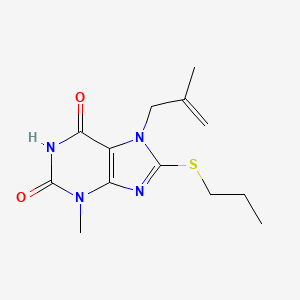
4-((3-Chloro-4-methylphenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-Chloro-4-methylphenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H24ClN3O3 and its molecular weight is 341.84. The purity is usually 95%.
BenchChem offers high-quality 4-((3-Chloro-4-methylphenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-Chloro-4-methylphenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vibrational Spectroscopic Studies
A study on a chloramphenicol derivative, which is chemically similar to the compound , utilized vibrational spectroscopy (Raman and infrared) supported by DFT calculations to analyze its crystal structure. This research highlights the significance of spectroscopic techniques in understanding the molecular interactions and structures of complex organic compounds, potentially including "4-((3-Chloro-4-methylphenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid" (Fernandes et al., 2017).
Synthesis and Structural Analysis
Another research effort focused on the transformation of similar compounds into methyl 2-benzoylamino-3-oxobutanoate, demonstrating the synthetic versatility of these molecules. This study could provide insights into synthesizing and modifying "4-((3-Chloro-4-methylphenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid" for various scientific applications (Bratušek et al., 1998).
Molecular Docking and Biological Activities
Molecular docking and vibrational studies of dichlorophenyl amino derivatives showcased the potential biological activities of these compounds. Such research may indicate the therapeutic and biochemical applications of "4-((3-Chloro-4-methylphenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid," suggesting its role in inhibiting specific growth factors or proteins (Vanasundari et al., 2018).
Optical and Electronic Studies
Research on similar compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, explored their optical and electronic properties, including hyperpolarizability and molecular electrostatic potential. These studies are crucial for developing nonlinear optical materials and understanding the electronic characteristics of complex organic molecules (Raju et al., 2015).
Analytical and Environmental Applications
The development of sensitive ELISA methods for analyzing organophosphorous insecticides in fruit samples, utilizing derivatives structurally related to the compound of interest, indicates the potential of "4-((3-Chloro-4-methylphenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid" in environmental monitoring and analytical chemistry (Zhang et al., 2008).
properties
IUPAC Name |
4-(3-chloro-4-methylanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O3/c1-11-5-6-12(9-13(11)17)19-15(21)10-14(16(22)23)18-7-4-8-20(2)3/h5-6,9,14,18H,4,7-8,10H2,1-3H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNNGRUOZDHEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)NCCCN(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chloro-4-methylphenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2675718.png)
![5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B2675720.png)
![3-(6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromen-2-yl)propanoic acid](/img/structure/B2675722.png)



![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide](/img/structure/B2675726.png)
![methyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetate](/img/structure/B2675727.png)




![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B2675738.png)
